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Compound of Interest

Compound Name: 2-(Bromomethyl)nicotinonitrile

Cat. No.: B1524644

Abstract: 2-(Bromomethyl)nicotinonitrile is a key heterocyclic building block in synthetic
chemistry, particularly relevant in the development of novel pharmaceutical agents. Despite its
utility, a comprehensive and experimentally verified solubility profile is not readily available in
published literature. This technical guide addresses this critical knowledge gap. It provides a
detailed analysis of the compound's predicted solubility based on its structural characteristics
and the known properties of its parent molecule, nicotinonitrile. More importantly, this document
furnishes a robust, step-by-step experimental protocol for researchers to accurately determine
the solubility of 2-(Bromomethyl)nicotinonitrile in a range of common laboratory solvents.
This guide is intended to empower researchers, scientists, and drug development professionals
with the practical knowledge required to effectively handle, dissolve, and utilize this reagent in
their experimental workflows.

Introduction to 2-(Bromomethyl)nicotinonitrile
Chemical Identity and Nomenclature

2-(Bromomethyl)nicotinonitrile is a substituted pyridine derivative. Due to the conventions of
chemical nomenclature, this compound is most unambiguously identified by its IUPAC name, 3-
(bromomethyl)pyridine-2-carbonitrile. For clarity and precision, this guide will use the IUPAC
name and its corresponding CAS number.

The presence of a pyridine ring, a nitrile group, and a reactive bromomethyl group makes it a
versatile intermediate for introducing the cyanopyridine moiety into larger molecules, a common
strategy in medicinal chemistry.
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Table 1: Chemical Identity of 3-(Bromomethyl)pyridine-2-carbonitrile

Identifier Value Source

IUPAC Name 3-(bromomethyl)pyridine-2- PubChem[1]
carbonitrile

Common Name 2-(Bromomethyl)nicotinonitrile

CAS Number 116986-13-1 PubChem[1]

Molecular Formula C7HsBrN:2 PubChem[1]

Molecular Weight 197.03 g/mol PubChem[1]

Appearance Solid (predicted) CymitQuimica[2]

Significance in Research and Development

The structural motifs present in 3-(bromomethyl)pyridine-2-carbonitrile are of significant interest
in drug discovery. The pyridine ring is a common feature in many approved drugs, valued for its
ability to engage in hydrogen bonding and its metabolic stability. The nitrile group can act as a
hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide. The bromomethyl
group is a potent electrophile, readily undergoing nucleophilic substitution reactions, which
allows for the straightforward covalent linkage of the molecule to a variety of scaffolds.

Solubility Profile: Prediction and Analysis

A thorough review of scientific literature and chemical databases reveals a lack of published
quantitative solubility data for 3-(bromomethyl)pyridine-2-carbonitrile. However, we can
construct a reliable predicted solubility profile by analyzing its molecular structure and
comparing it to its parent compound, nicotinonitrile (3-cyanopyridine).

Influence of Molecular Structure on Solubility

The principle of "like dissolves like" is the foundation for predicting solubility.[3][4] The overall
solubility of a molecule is a balance between its polar and nonpolar components.

o Parent Compound (Nicotinonitrile): The parent molecule, nicotinonitrile (CAS 100-48-1), is
known to be soluble in water (135 g/L at 20°C) and also soluble in organic solvents like
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alcohol, benzene, and ether.[5][6][7] This indicates that the polarity imparted by the pyridine
nitrogen and the cyano group is sufficient to overcome the nonpolar nature of the aromatic
ring, allowing for miscibility with a wide range of solvents.

» Effect of the Bromomethyl Group (-CH2Br): The introduction of the bromomethyl group to the
nicotinonitrile scaffold has two primary effects:

o Increased Molecular Weight and Size: This addition increases the molecule's surface area
and van der Waals forces, generally favoring solubility in organic solvents.

o Increased Lipophilicity: The -CH2Br group is significantly less polar than the parent C-H
bond it replaces. This modification increases the overall nonpolar character of the

molecule.

Predicted Qualitative Solubility

Based on the structural analysis, a significant decrease in aqueous solubility is expected for 3-
(bromomethyl)pyridine-2-carbonitrile compared to nicotinonitrile. The increased lipophilicity
suggests that its solubility will be highest in moderately polar to nonpolar aprotic organic
solvents. The bromomethyl group is also susceptible to hydrolysis, particularly under basic or
prolonged aqueous conditions, which can lead to decomposition rather than true dissolution.[8]

Table 2: Predicted Qualitative Solubility of 3-(Bromomethyl)pyridine-2-carbonitrile
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Solvent Class

Example Solvents

Predicted Solubility

Rationale

Increased lipophilicity

Aqueous Water, PBS Insoluble / Very Low and potential for
hydrolysis.
Capable of hydrogen
] bonding, but the
) Slightly Soluble to
Polar Protic Methanol, Ethanol nonpolar character
Soluble o
may limit high
solubility.
Strong dipole-dipole
] DMSO, DMF, Soluble to Highly interactions can
Polar Aprotic o )
Acetonitrile Soluble effectively solvate the
molecule.
) ) Favorable interactions
Dichloromethane Soluble to Highly )
Halogenated with the nonpolar
(DCM), Chloroform Soluble
parts of the molecule.
_ Moderate polarity
) Slightly Soluble to )
Ethers Diethyl Ether, THF provides a good
Soluble )
balance for solvation.
Insufficient polarity to
Slightly Soluble / effectively dissolve the
Nonpolar Hexanes, Toluene

Insoluble

polar functional

groups.

Experimental Protocol for Solubility Determination

Given the absence of published data, experimental determination is necessary. The following

protocol provides a reliable, semi-quantitative method for assessing solubility in various

solvents, suitable for preparing stock solutions and planning reaction conditions.

Objective and Principle

The objective is to determine the approximate solubility of 3-(bromomethyl)pyridine-2-

carbonitrile by systematically adding a known mass of the compound to a fixed volume of

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

solvent at a controlled temperature until saturation is observed. This visual method is rapid and
provides practical data for laboratory use.[9][10]

Materials and Reagents

o 3-(Bromomethyl)pyridine-2-carbonitrile (solid)

o Calibrated analytical balance (0.1 mg)

» Vortex mixer

o Thermostatic shaker or water bath (optional, for temperature control)
e Glass vials (e.g., 4 mL) with screw caps

» Micropipettes

o Test solvents (e.g., Water, Methanol, Acetonitrile, DMSO, DCM, Toluene)

Step-by-Step Methodology

o Preparation: Accurately weigh 2.0 mg of 3-(bromomethyl)pyridine-2-carbonitrile into a clean,
dry glass vial.

« Initial Solvent Addition: Add 100 uL of the selected test solvent to the vial. This creates an
initial concentration of 20 mg/mL.

o Equilibration: Cap the vial securely and vortex vigorously for 60 seconds. Observe the vial
against a contrasting background.

o Self-Validation: Ensure no solid material is stuck to the vial walls or cap. The goal is to
maximize the solid-liquid interface.

e Observation & Assessment:

o If the solid completely dissolves, the compound is soluble at =20 mg/mL. Proceed to step
5 to determine the saturation point if desired, or record as "Soluble."

o If the solid does not dissolve or is partially dissolved, proceed to step 6.
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« Titration for Higher Solubility (Optional): If the compound dissolved in step 4, add pre-
weighed portions of the solid (e.g., 2.0 mg increments) to the solution. After each addition,
repeat the equilibration (step 3) and observation (step 4) until a persistent solid (precipitate)
is observed. Calculate the final solubility based on the total mass dissolved in the 100 pL
volume.

e Titration for Lower Solubility: If the compound did not fully dissolve in step 4, add the solvent
in 100 pL increments, vortexing for 60 seconds after each addition. Continue until the solid is
completely dissolved.

o Causality: Each addition of solvent lowers the concentration. The point at which the solid
dissolves defines the saturation concentration.

» Calculation: Calculate the solubility using the following formula:
o Solubility (mg/mL) = Total Mass of Compound (mg) / Total Volume of Solvent (mL)

¢ Final Confirmation: After dissolution, let the vial stand undisturbed for at least 10 minutes.
The absence of any precipitate confirms that the dissolution is stable.

Workflow Visualization

The following diagram illustrates the decision-making process for the experimental solubility
determination.
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Caption: Experimental workflow for determining the solubility of 3-(Bromomethyl)pyridine-2-
carbonitrile.

Safety, Handling, and Storage

e Handling: 3-(Bromomethyl)pyridine-2-carbonitrile is classified as harmful if swallowed, in
contact with skin, or if inhaled, and causes skin and eye irritation.[1] Always handle this
compound in a well-ventilated fume hood using appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat.

» Storage of Solutions: Due to the reactivity of the bromomethyl group, solutions should be
prepared fresh whenever possible. If storage is necessary, store solutions in tightly sealed
vials at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation
via hydrolysis or reaction with atmospheric moisture.

Conclusion

While published quantitative solubility data for 3-(Bromomethyl)pyridine-2-carbonitrile (CAS
116986-13-1) is unavailable, a reliable working profile can be predicted based on its chemical
structure. It is anticipated to be poorly soluble in water but should exhibit good solubility in polar
aprotic and halogenated organic solvents such as DMSO, acetonitrile, and dichloromethane.
This guide provides a robust and self-validating experimental protocol that enables researchers
to efficiently determine practical solubility limits in their specific solvents of choice, thereby
facilitating the seamless integration of this valuable reagent into synthetic and drug discovery
workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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